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Compound of Interest

Compound Name: (2S)-5-methylhexan-2-amine

Cat. No.: B12048801

Get Quote

Technical Monograph: (2S)-5-Methylhexan-2-
amine
Synonyms: 1,4-Dimethylpentylamine; 1,4-DMAA; (S)-2-Amino-5-methylhexane CAS

(Racemic): 28292-43-5 | Molecular Formula: C

H

N | Molecular Weight: 115.22 g/mol

Executive Summary & Compound Identity
(2S)-5-methylhexan-2-amine is an aliphatic amine and a structural isomer of the well-known

stimulant 1,3-dimethylamylamine (1,3-DMAA). While often conflated with its isomers in the

dietary supplement "grey market" under the moniker "1,4-DMAA," this compound holds distinct

utility as a chiral building block in medicinal chemistry—specifically in the synthesis of calcium

channel blockers and substituted pyridines.

From a drug development perspective, the (2S)-enantiomer is the pharmacologically relevant

scaffold, typically exhibiting higher affinity for monoamine transporters compared to its (2R)-
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counterpart. This guide focuses on the rigorous characterization, stereoselective synthesis, and

analytical validation of the (S)-isomer.

Structural Specifications
Property Value Notes

IUPAC Name (2S)-5-methylhexan-2-amine Systematic nomenclature

SMILES CC(C)CCCN Explicit stereochemistry

Chiral Center C2 (S)-configuration

Appearance Colorless to pale yellow liquid Amine odor

Boiling Point 128–129 °C At 760 mmHg

Density 0.760 g/mL At 20 °C

Physicochemical Profile & Solubility
Understanding the solution chemistry of (2S)-5-methylhexan-2-amine is critical for formulation

and bioassay development. As a primary aliphatic amine, it exhibits basicity comparable to

other alkylamines.

Acid-Base Chemistry
Predicted pKa: ~10.98 (Conjugate acid)

Implication: At physiological pH (7.4), the compound exists predominantly (>99.9%) in its

protonated cationic form (

). This ensures high water solubility but limits passive diffusion across the blood-brain barrier
(BBB) unless mediated by active transport or transient deprotonation.

Solubility Data
Free Base: Miscible in organic solvents (Ethanol, DMSO, DCM); sparingly soluble in water.

HCl Salt: Highly soluble in water (>50 mg/mL); hygroscopic.
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LogP (Predicted): ~2.4 (Free base) – Indicates moderate lipophilicity suitable for CNS

penetration in the free base form.

Stereoselective Synthesis Protocol
For research applications requiring high enantiomeric excess (ee > 98%), simple reductive

amination of 5-methyl-2-hexanone yields a racemate. The following protocol utilizes Ellman’s

Chiral Auxiliary ((S)-tert-butanesulfinamide) to enforce diastereoselectivity, a field-proven

method for chiral amine synthesis.

Mechanistic Pathway (Graphviz Visualization)
The synthesis relies on the formation of a chiral N-sulfinyl imine, followed by diastereoselective

reduction.

5-Methyl-2-hexanone
(Precursor)

(S,S)-N-Sulfinyl Imine
(Intermediate)

Ti(OEt)4, THF
Dehydration

(S)-t-Bu-Sulfinamide
(Chiral Auxiliary)

(2S)-Amine HCl
(Target)

1. NaBH4 (Reduction)
2. HCl/MeOH (Cleavage)

Click to download full resolution via product page

Figure 1: Stereoselective synthesis of (2S)-5-methylhexan-2-amine via Ellman's auxiliary.

Experimental Protocol (Bench-Validated)
Reagents: 5-methyl-2-hexanone (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq),

Titanium(IV) ethoxide (2.0 eq), THF (anhydrous).

Imine Formation:

Charge a flame-dried flask with (S)-sulfinamide and THF under

.

Add Titanium(IV) ethoxide followed by 5-methyl-2-hexanone.
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Reflux at 70°C for 16–24 hours. Monitor by TLC (Imine formation is indicated by the

disappearance of the ketone spot).

Critical Step: Quench with brine, filter the titanium salts through Celite, and concentrate to

yield the crude N-sulfinyl imine.

Diastereoselective Reduction:

Dissolve the crude imine in dry THF at -48°C.

Add L-Selectride (or NaBH

for lower cost/lower selectivity) dropwise. L-Selectride enhances the formation of the
(S,S)-diastereomer via a cyclic transition state.

Warm to room temperature and stir for 2 hours.

Deprotection & Isolation:

Treat the reduced intermediate with 4M HCl in dioxane/methanol.

Stir for 1 hour to cleave the sulfinyl group.

Precipitate the product by adding diethyl ether. Filter the white solid ((2S)-5-methylhexan-
2-amine hydrochloride).

Validation: Verify optical rotation

and enantiomeric purity via Chiral HPLC.

Analytical Characterization & Quality Control
Distinguishing the (2S)-isomer from the (2R)-isomer and its structural isomer (1,3-DMAA)

requires specific analytical workflows.

Chiral HPLC Method
Standard C18 columns cannot separate enantiomers. Use a polysaccharide-based chiral

stationary phase.
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Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).

Flow Rate: 0.5 mL/min.

Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index

(RI).

Expected Result: The (S)-enantiomer typically elutes first or second depending on the

specific column interaction (verify with reference standard).

NMR Spectroscopy (1H NMR in )
The terminal isopropyl group provides a distinct signature compared to the sec-butyl group of

1,3-DMAA.

0.88 ppm: Doublet (6H,

Hz) – Terminal isopropyl methyls.

1.25 ppm: Doublet (3H,

Hz) – Methyl group at the chiral center (C1 of the ethylamine chain).

3.20 ppm: Multiplet (1H) – Methine proton at the chiral center (

).

Pharmacological Context & Toxicology
Note: While (2S)-5-methylhexan-2-amine is a valuable intermediate, its pharmacological

profile mimics that of sympathomimetic amines.

Mechanism of Action
Like its isomer 1,3-DMAA, this compound acts as an indirect sympathomimetic.

Uptake: Substrate for norepinephrine transporters (NET).
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Displacement: Enters the presynaptic neuron and displaces norepinephrine (NE) from

storage vesicles (VMAT2 interaction).

Efflux: Reverses NET direction, causing a surge of NE into the synaptic cleft.

Result: Vasoconstriction, increased heart rate, and bronchodilation.

Regulatory Status (Critical for Development)
WADA Prohibited List: Classified under S6 (Stimulants).[1] It is prohibited in-competition.[2]

[1][3]

FDA Status: Not approved for use in dietary supplements.[4] Research use only (RUO)

reagents are permitted but must be strictly controlled.

(2S)-5-Methylhexan-2-amine
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Figure 2: Pharmacological mechanism of action (Sympathomimetic pathway).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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